N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide is a benzothiazole-based acetamide derivative characterized by a benzothiazole moiety linked via an acetamide group to a phenyl ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring unique electronic and steric properties.
Properties
CAS No. |
121189-72-8 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C15H12N2OS/c18-14(10-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17,18) |
InChI Key |
PJCPNGRABRSWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzothiazole Ring
Reaction: Condensation of 2-aminothiophenol with chloroacetyl chloride under basic conditions.
- Dissolve 2-aminothiophenol in an inert solvent such as ethanol or acetic acid.
- Add chloroacetyl chloride dropwise at 0–5°C, with stirring.
- Introduce a base such as potassium carbonate or sodium hydroxide to neutralize HCl formed.
- Reflux the mixture for 4–6 hours to promote ring closure.
- Filter the precipitated benzothiazole derivative and wash with water.
- Recrystallize from ethanol to purify.
Notes: This method efficiently yields 6-chloro-1,3-benzothiazol-2-amine, serving as the core for further functionalization.
Chlorination at the 6-Position
Reaction: Chlorination of the benzothiazole ring to introduce a chloro substituent at position 6.
- Dissolve the benzothiazole intermediate in dichloromethane.
- Add thionyl chloride or phosphorus oxychloride dropwise at room temperature.
- Reflux for 2–4 hours, monitoring progress via TLC.
- Evaporate excess reagents and purify the chlorinated product by recrystallization.
Notes: The chlorination step enhances electrophilicity at the 6-position, facilitating subsequent nucleophilic substitution.
Attachment of the Dimethylaminopropyl Group
Reaction: Nucleophilic substitution of the chlorinated benzothiazole with 3-dimethylaminopropyl chloride.
- Dissolve the chlorinated benzothiazole in dry dichloromethane.
- Add an excess of 3-dimethylaminopropyl chloride and a base such as triethylamine.
- Stir at room temperature or slightly elevated temperature (25–40°C) for 4–8 hours.
- Filter off the precipitated triethylammonium chloride.
- Concentrate the filtrate and purify by column chromatography.
Notes: This step introduces the dimethylamino functionality, which can influence biological activity and solubility.
Coupling with Phenylacetyl Chloride
Reaction: Acylation of the amino group with phenylacetyl chloride.
- Dissolve the intermediate in dry dichloromethane.
- Add phenylacetyl chloride dropwise at 0°C under nitrogen atmosphere.
- Add a base such as triethylamine to neutralize HCl.
- Stir at room temperature for 4–6 hours.
- Wash the reaction mixture with water, dilute acid, and brine.
- Dry over anhydrous sodium sulfate and evaporate solvent.
- Purify the crude product via recrystallization from ethanol.
Notes: This step finalizes the formation of the phenylacetamide linkage, yielding the target compound.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Purification | Yield (%) |
|---|---|---|---|---|---|---|
| Benzothiazole ring formation | 2-aminothiophenol, chloroacetyl chloride | Ethanol / Acetic acid | Reflux (~80°C) | 4–6 h | Recrystallization | 70–85 |
| Chlorination | Thionyl chloride | Dichloromethane | Room temp to reflux | 2–4 h | Recrystallization | 75–90 |
| Amino substitution | 3-dimethylaminopropyl chloride | Dichloromethane | 25–40°C | 4–8 h | Column chromatography | 60–75 |
| Acylation | Phenylacetyl chloride | Dichloromethane | 0–25°C | 4–6 h | Recrystallization | 65–80 |
Characterization Techniques
The synthesized compound is characterized using:
- Infrared Spectroscopy (IR): To identify characteristic functional groups such as carbonyl (~1670–1680 cm⁻¹) and aromatic stretches.
- Proton and Carbon-13 Nuclear Magnetic Resonance (NMR): To confirm the chemical environment of protons and carbons, including aromatic rings and methyl groups.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and molecular formula.
- Elemental Analysis: To confirm purity and composition.
Notes on Optimization and Scale-Up
- Reaction yields can be improved by optimizing solvent polarity, temperature, and reagent equivalents.
- Purification techniques such as chromatography or recrystallization are critical for obtaining high-purity compounds suitable for biological testing.
- Large-scale synthesis requires precise control of reaction parameters to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide involves its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and proteins essential for cell survival, thereby inhibiting their function and causing cell lysis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzothiazole derivatives are highly influenced by substituents on the benzothiazole core, the acetamide linker, and the terminal aromatic group. Below is a comparative analysis of key analogs:
Table 1: Structural Features of N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide and Analogous Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., CF₃): The introduction of a trifluoromethyl group at position 6 (e.g., in BTA) enhances inhibitory activity against kinases like CK-1δ, as evidenced by a pIC₅₀ of 7.8 . This substituent likely improves binding affinity through hydrophobic interactions and electron-withdrawing effects.
- Linker Modifications: Sulfur-containing linkers (e.g., sulfanyl groups) introduce flexibility and polarity, as seen in 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide . In contrast, the parent compound’s direct phenyl linkage may favor lipophilicity and membrane permeability.
Physicochemical Properties
- Lipophilicity: The parent compound’s logP is expected to be higher than analogs with polar substituents (e.g., piperazine in BZ-IV) but lower than CF₃-containing derivatives due to the trifluoromethyl group’s hydrophobicity.
- Crystallinity: Single-crystal X-ray data for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (R factor = 0.048) confirms planar benzothiazole and acetamide moieties, suggesting similar conformational rigidity in the parent compound .
Biological Activity
N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which integrates a benzothiazole moiety with a phenylacetamide group. Its molecular formula is , and it has a molecular weight of approximately 268.33 grams per mole. The synthesis typically involves reacting 2-aminobenzothiazole with phenylacetyl chloride, utilizing organic solvents such as dichloromethane under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes and receptors, leading to significant biological effects:
- Inhibition of Casein Kinase 1 (CK1) : This compound has been identified as a selective inhibitor of CK1δ, which plays a crucial role in neurodegenerative disorders such as Alzheimer's disease. Studies have shown that it can cross the blood-brain barrier and protect against neurotoxicity in models of TDP-43 proteinopathies .
- Anticancer Activity : this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through modulation of kinase pathways and disruption of cellular integrity .
Biological Activities
The compound demonstrates a range of biological activities:
- Anticancer Properties :
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies indicate effectiveness against bacterial and fungal pathogens, suggesting potential applications in microbiological research.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Q & A
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or antioxidant enzymes. For example, the benzothiazole moiety may engage in π-π interactions with Tyr355 in COX-2 .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity prediction .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to rationalize solubility differences observed experimentally .
What challenges arise in refining the crystal structure using SHELXL, and how are they addressed?
Advanced Research Question
Challenges :
- Disordered atoms : Common in flexible groups (e.g., methyl or phenyl rings).
- Twinned crystals : Complicate intensity integration .
Solutions : - Apply ISOR and DELU restraints to model anisotropic displacement parameters for disordered regions .
- Use TWIN commands in SHELXL for twinned data. For example, refine twin laws derived from reciprocal space metrics (e.g., HKLF5 format) .
- Validate refinement with R-factor convergence (R₁ < 0.05) and Δρmax/Δρmin thresholds (±0.3 eÅ⁻³) .
How can researchers optimize synthetic yield while minimizing byproducts?
Advanced Research Question
- Reaction optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., ethanol vs. DMF), and stoichiometry. For example, excess triethylamine (1.2 eq.) in ethanol improves yield to >85% .
- Byproduct identification : LC-MS or GC-MS detects intermediates (e.g., unreacted 2-aminobenzothiazole).
- Workup strategies : Recrystallization from methanol/water (3:1 v/v) removes polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
